molecular formula C12H13ClN2O5 B1450151 Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate CAS No. 1217687-34-7

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate

Cat. No. B1450151
M. Wt: 300.69 g/mol
InChI Key: WTQAJTXGFCGIAG-WPRPVWTQSA-N
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Description

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate, also known as MCNP, is an organic compound that has been studied for its various applications in scientific research. It is a member of the nitro-aromatic family of compounds and has a molecular formula of C12H12ClN2O4. MCNP has been found to have a wide range of properties and applications, including its use as a synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds. In addition, MCNP has been studied for its potential use as a catalyst in various chemical reactions, as well as its potential use as a drug target.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Pyrrolidines : Pyrrolidines, which are significant due to their biological effects and applications in medicine, dyes, and agrochemicals, can be synthesized through [3+2] cycloaddition involving N-methyl azomethine ylide. This method shows the reaction's polar nature and its feasibility under mild conditions, leading to pyrrolidine derivatives with potential for further application in various fields (Żmigrodzka et al., 2022).

Nucleophilic Substitution in Synthesis : The nucleophilic substitution reactions involving o-nitrochlorobenzenes and methanethiolates, catalyzed by bases such as triethylamine or pyridine, are employed to prepare substituted methyl-o-nitrophenylsulfides. These reactions highlight the versatility of nitro compounds in synthesizing sulfur-containing derivatives, which have potential applications in various organic synthesis contexts (Dudová et al., 2002).

Advanced Organic Synthesis

[4+2] Annulation for Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4+2] annulation with N-tosylimines, catalyzed by organic phosphine. This process leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity. Such annulations are crucial for the efficient synthesis of complex nitrogen-containing heterocycles, which are valuable in drug development and materials science (Zhu et al., 2003).

Chemical Sensing and Materials Science

Chemo-sensing of Al3+ : Salicylaldehyde-based hydrazones exhibit "turn on" fluorescent responses towards Al3+, with variations in emission intensity and wavelength based on substituent effects. This property is utilized for the selective sensing of Al3+ ions in DMF/H2O mixtures, with potential applications in environmental monitoring and biological imaging. The selectivity towards Al3+ over other common metal ions, except for copper, underscores the potential of such compounds in the development of specific chemical sensors (Rahman et al., 2017).

properties

IUPAC Name

methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5/c1-19-12(16)10-5-8(6-14-10)20-11-3-2-7(15(17)18)4-9(11)13/h2-4,8,10,14H,5-6H2,1H3/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQAJTXGFCGIAG-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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